molecular formula C10H21B B1444217 4-(Bromomethyl)nonane CAS No. 1497343-76-6

4-(Bromomethyl)nonane

Cat. No.: B1444217
CAS No.: 1497343-76-6
M. Wt: 221.18 g/mol
InChI Key: UNURUMLOCADGAI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)nonane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by a bromomethyl group attached to the fourth carbon of a nonane chain. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .

Mechanism of Action

Target of Action

Brominated compounds like 4-(bromomethyl)nonane are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .

Mode of Action

This compound, as a brominated compound, can participate in various organic reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the bromine atom in this compound can be replaced by other groups, leading to the formation of new compounds .

Biochemical Pathways

It’s worth noting that brominated compounds like this compound are often used as intermediates in the synthesis of more complex organic molecules, which can participate in various biochemical pathways .

Pharmacokinetics

As a brominated compound, its bioavailability and pharmacokinetics would likely depend on the specific biological system and the chemical modifications it undergoes .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes. As an intermediate in organic synthesis, its primary role is to facilitate the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions are exceptionally mild and tolerant to various functional groups .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)nonane can be synthesized through several methods. One common approach involves the bromination of nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balanced reactivity and stability. The bromine atom provides a good balance between reactivity and leaving group ability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNURUMLOCADGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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